molecular formula C10H13NO B1266316 3-Phenylpyrrolidin-3-ol CAS No. 49798-31-4

3-Phenylpyrrolidin-3-ol

Cat. No.: B1266316
CAS No.: 49798-31-4
M. Wt: 163.22 g/mol
InChI Key: AFQYBBFSDHKQJV-UHFFFAOYSA-N
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Description

3-Phenylpyrrolidin-3-ol is an organic compound with the molecular formula C10H13NO It is a derivative of pyrrolidine, featuring a phenyl group attached to the third carbon of the pyrrolidine ring and a hydroxyl group on the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyrrolidin-3-ol typically involves the reaction of tert-butyl 3-oxopyrrolidine-1-carboxylate with phenylmagnesium bromide. The reaction is carried out in diethyl ether at -20°C under a nitrogen atmosphere. The intermediate product, tert-butyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate, is then treated with hydrochloric acid in dioxane to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler pyrrolidine derivative.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Formation of 3-phenylpyrrolidin-3-one.

    Reduction: Formation of 3-phenylpyrrolidine.

    Substitution: Formation of various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

3-Phenylpyrrolidin-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Phenylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl group and hydroxyl group contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects .

Comparison with Similar Compounds

    3-Phenylpyrrolidine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

    3-Hydroxy-3-phenylpyrrolidine: An intermediate in the synthesis of 3-Phenylpyrrolidin-3-ol, with similar but distinct properties.

    Pyrrolidine: The parent compound, without the phenyl and hydroxyl groups, used widely in organic synthesis.

Uniqueness: this compound is unique due to the presence of both a phenyl group and a hydroxyl group on the pyrrolidine ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research applications.

Properties

IUPAC Name

3-phenylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10(6-7-11-8-10)9-4-2-1-3-5-9/h1-5,11-12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQYBBFSDHKQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964411
Record name 3-Phenylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49798-31-4
Record name 3-Phenyl-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49798-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-3-pyrrolidinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049798314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylpyrrolidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-PHENYL-3-PYRROLIDINOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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